BenchChemオンラインストアへようこそ!

leukocyte common antigen-related peptide

PTP wedge domain homophilic binding LAR receptor

The term 'leukocyte common antigen-related peptide' (CAS 134549-71-6) historically refers to the conceptual translation product of a cDNA cloned from a human insulinoma library and designated LRP (leukocyte common antigen-related peptide), which encodes a receptor-type protein tyrosine phosphatase now known as LAR (PTPRF). In modern research usage, the descriptor most frequently applies to synthetic wedge-domain peptides derived from the LAR helix-loop-helix region that act as allosteric inhibitors of LAR phosphatase function.

Molecular Formula C17H15N3O2
Molecular Weight 0
CAS No. 134549-71-6
Cat. No. B1178872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameleukocyte common antigen-related peptide
CAS134549-71-6
Synonymsleukocyte common antigen-related peptide
Molecular FormulaC17H15N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leukocyte Common Antigen-Related Peptide (CAS 134549-71-6): Structural Identity and Functional Classification for Research Procurement


The term 'leukocyte common antigen-related peptide' (CAS 134549-71-6) historically refers to the conceptual translation product of a cDNA cloned from a human insulinoma library and designated LRP (leukocyte common antigen-related peptide), which encodes a receptor-type protein tyrosine phosphatase now known as LAR (PTPRF) [1]. In modern research usage, the descriptor most frequently applies to synthetic wedge-domain peptides derived from the LAR helix-loop-helix region that act as allosteric inhibitors of LAR phosphatase function [2]. These peptides are not active-site-directed competitive inhibitors; rather, they disrupt LAR homodimerization and LAR–substrate co-association, providing a mechanism distinct from small-molecule orthosteric PTP inhibitors [2].

Why Generic LAR-Targeting Reagents Cannot Replace Leukocyte Common Antigen-Related Peptide (CAS 134549-71-6) in Quantitative PTP Research


In-class receptor-type PTP inhibitors—including competitive orthosteric small molecules (e.g., Hit 1, Ki = 330 nM for LAR), covalent inactivators (e.g., illudalic acid, IC50 = 1.3 µM), and peptides targeting related phosphatases such as PTP1B or CD45—exhibit fundamentally different inhibition mechanisms, selectivity profiles, and biological outcomes compared with LAR wedge-domain peptides [1][2]. The wedge peptide does not compete with phosphotyrosine substrate at the catalytic cleft; instead it disrupts the helix-loop-helix-mediated homodimerization interface proximal to the D1 domain, a structural feature absent in non-receptor PTPs and not exploited by orthosteric competitive inhibitors [2]. Consequently, two reagents showing similar biochemical IC50 values against LAR D1D2 in a pNPP assay can produce opposite cellular phenotypes depending on whether they block or displace the wedge domain, making procurement based solely on potency against LAR catalytic activity an unreliable predictor of functional utility in TrkA/ERK/AKT signaling, insulin receptor regulation, or neurite outgrowth models [2].

Quantitative Differentiation Evidence: Leukocyte Common Antigen-Related Peptide (CAS 134549-71-6) Versus Closest Research Comparators


PTP-Specific Homophilic Binding: LAR Wedge Peptide vs. PTPmu Wedge Peptide

Fluorescent beads coated with LAR wedge peptide selectively precipitate LAR protein from cell lysates, whereas beads coated with the corresponding PTPmu wedge peptide do not precipitate LAR, demonstrating PTP-specific homophilic binding [1]. In a cross-specificity control, PTPmu wedge peptide-coated beads precipitate PTPmu protein but not LAR, confirming that the wedge–wedge interaction is PTP-isoform-selective [1]. This intermolecular specificity at the level of native protein binding is not shared by orthosteric competitive inhibitors such as Hit 1, which inhibits both LAR and PTPsigma with comparable potency (Ki = 330 nM for LAR) [2].

PTP wedge domain homophilic binding LAR receptor PTPmu protein tyrosine phosphatase

Neurite Outgrowth and Survival Phenotypic Selectivity: LAR Wedge-Tat Peptide vs. PTPmu Wedge-Tat Peptide in PC12 Cells

Administration of LAR wedge-Tat peptide to PC12 cells produces a multi-parameter phenotype comprising increased proliferation, decreased cell death, increased neurite outgrowth, and augmented TrkA-mediated responses to NGF [1]. This phenotype phenocopies that observed in PC12 cells with reduced LAR levels, confirming on-target activity [1]. In direct contrast, PTPmu wedge-Tat peptide has no effect on PC12 cell proliferation, survival, or neurite outgrowth parameters, but instead blocks the PTPmu-dependent phenotype of neurite outgrowth in retinal ganglion neurons cultured on a PTPmu substrate—a system in which LAR wedge peptide has no effect [1]. Thus, the two wedge peptides exhibit non-overlapping biological activities that reflect their cognate PTP selectivity, a degree of cellular pathway discrimination not achievable with pan-PTP inhibitors or mixed LAR/PTPsigma orthosteric inhibitors.

neurite outgrowth PC12 cells TrkA signaling LAR phosphatase PTPmu phosphatase

Mechanistic Differentiation: Wedge-Domain Allosteric Disruption vs. Orthosteric Competitive Inhibition of LAR

LAR wedge peptide inhibits LAR co-immunoprecipitation with TrkA and augments both NGF-induced and basal TrkA/ERK/AKT activation, indicating disruption of the LAR–TrkA protein–protein interaction rather than competition for phosphotyrosine substrate at the D1 catalytic cleft [1]. In contrast, Hit 1 is a purely competitive inhibitor of LAR with respect to the small-molecule substrate pNPP (Ki = 330 nM) [2]. The functional consequence is that the wedge peptide enhances tyrosine kinase signaling even in the absence of exogenous ligand (NGF-independent TrkA activation), an outcome not reported for orthosteric competitive LAR inhibitors and not predicted by Ki or IC50 values measured in pNPP hydrolysis assays. This mechanistic divergence is relevant for experimental designs in which constitutive activation of the TrkA–ERK–AKT axis is desired versus simple inhibition of LAR catalytic activity.

allosteric inhibition competitive inhibition LAR D1D2 TrkA co-immunoprecipitation pNPP assay

Substrate Specificity Differentiation: LAR Catalytic Fragment vs. CD45 and HPTPbeta Catalytic Fragments Toward Phosphotyrosyl Peptides

In a direct comparative study of catalytic fragments of three transmembrane PTPases, HPTPbeta displayed 40–200-fold lower Km values toward phosphotyrosyl peptides derived from lck, src, and PLCgamma compared with LAR and CD45 [1]. For example, the PLCgamma (766–776) phosphopeptide exhibited Km ≈ 1 µM for HPTPbeta, whereas LAR and CD45 showed substantially higher Km values (estimated ≥40–200 µM based on reported fold differences) [1]. kcat values for HPTPbeta ranged from 30 to 205 s⁻¹, yielding catalytic efficiencies (kcat/Km) up to 5.7 × 10⁷ M⁻¹·s⁻¹, markedly exceeding those of the LAR and CD45 catalytic fragments [1]. These data demonstrate that despite high conservation of the PTP catalytic cleft, LAR possesses distinct substrate recognition preferences that differentiate it from both the related receptor PTP CD45 and the single-domain HPTPbeta.

substrate specificity Km phosphotyrosyl peptide LAR CD45 HPTPbeta

Selectivity Profile Contrast: LAR Wedge Peptide vs. Small-Molecule LAR Inhibitor Hit 1 Across PTP Panel

Hit 1, the first published novel competitive inhibitor of LAR, displays 'obvious selectivity for LAR and mouse PTPsigma, but not for other protein tyrosine phosphatases' [1]. Therefore, Hit 1 cannot discriminate between LAR and its closest phylogenetic relative PTPsigma. In contrast, the LAR wedge-domain peptide provides functional LAR selectivity at the cellular level: it phenocopies LAR knockdown in PC12 cells (augmented TrkA signaling, neurite outgrowth), while a PTPsigma wedge-domain peptide would be predicted to produce a distinct PTPsigma-related phenotype [2]. Although quantitative side-by-side PTP-selectivity profiling of the wedge peptide itself has not been published as a comprehensive IC50 panel, the available evidence indicates that the wedge-domain strategy achieves target discrimination through a structural epitope (the HLH wedge) that is topologically distinct from the conserved catalytic cleft targeted by Hit 1 and illudalic acid.

PTP selectivity LAR inhibitor PTPsigma CD45 PTP1B

Evidence-Backed Application Scenarios: Leukocyte Common Antigen-Related Peptide (CAS 134549-71-6) in Research and Drug Discovery


Selective Augmentation of TrkA/ERK/AKT Signaling Without Exogenous Neurotrophin in Neuronal Cell Models

The LAR wedge-domain peptide, delivered as a Tat-fusion construct, induces NGF-independent activation of TrkA, ERK, and AKT in PC12 cells while simultaneously increasing proliferation, decreasing cell death, and promoting neurite outgrowth [1]. This ligand-independent phenotype is not observed with competitive orthosteric LAR inhibitors such as Hit 1 (Ki = 330 nM) [2] and is distinguishable from PTPmu wedge peptide, which has no effect on PC12 cells [1]. Therefore, the LAR wedge peptide is the reagent of choice for studies requiring constitutive, LAR-selective enhancement of neurotrophin signaling in PC12 or related neuronal models.

LAR-Specific Phosphatase Inhibition Assays Requiring Discrimination from PTPsigma

Small-molecule LAR inhibitors including Hit 1 (Ki = 330 nM) and illudalic acid (IC50 = 1.3 µM) exhibit overlapping inhibition of LAR and its closest paralog PTPsigma [1][2]. The LAR wedge peptide offers an orthogonal, structurally targeted approach that exploits the wedge domain proximal to the D1 catalytic domain—a structural feature with sufficient sequence divergence to separate LAR from PTPsigma [3]. In biochemical and cellular assays where PTPsigma co-inhibition would confound interpretation (e.g., spinal cord injury models where both LAR and PTPsigma are negative regulators of oligodendrogenesis), the wedge peptide provides an alternative inhibition modality that can help deconvolve LAR-specific pharmacology.

Insulin Receptor Signaling Studies Where LAR Dephosphorylation of IR Is the Endpoint

LAR is a negative regulator of insulin receptor (IR) signaling and demonstrates relative catalytic specificity for the IR kinase regulatory domain in vitro [1]. LAR wedge peptides that disrupt LAR homodimerization and LAR–IR association may modulate IR phosphorylation status differently than active-site competitive inhibitors. For laboratories investigating LAR's role in insulin resistance or type 2 diabetes models, procurement of the wedge-domain peptide provides a complementary tool to competitive inhibitors such as Hit 1 or PTP1B-selective inhibitors (e.g., triacid 71, Ki = 0.22 μM for PTP1B, no inhibition of LAR at 100 μM [2]), enabling dissection of LAR-specific contributions to IR dephosphorylation.

Substrate Profiling of LAR Catalytic Domains Using Phosphotyrosyl Peptide Panels

Comparative enzymology studies reveal that LAR, CD45, and HPTPbeta catalytic fragments exhibit 40–200-fold differences in Km values toward the same phosphotyrosyl peptide substrates derived from lck, src, and PLCgamma [1]. For researchers procuring LAR protein or LAR-derived peptides (including wedge-domain constructs) for substrate-specificity profiling, knowledge of these differential affinities is essential: substrate concentrations that yield Vmax conditions for HPTPbeta (Km ≈ 1–4 µM) may be far below the linear range for LAR, leading to misinterpretation of inhibitor potency or catalytic efficiency. Selection of the appropriate LAR-derived reagent (wedge peptide vs. catalytic fragment) must be matched to the specific kinetic question being addressed.

Quote Request

Request a Quote for leukocyte common antigen-related peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.